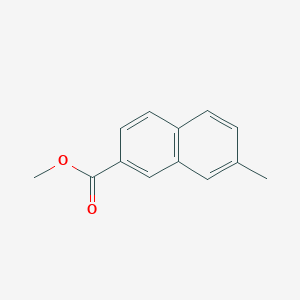
Methyl 7-methylnaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methylnaphthalene-2-carboxylate is an organic compound with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.233 g/mol. It is a derivative of naphthalene, featuring a methoxy group (-OCH₃) attached to the second carbon of the naphthalene ring and a methyl group (-CH₃) attached to the seventh carbon. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: This method involves the alkylation of naphthalene with methanol in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), reacts with naphthalene-2-carboxylic acid to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form naphthalene-2,7-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to a hydroxyl group, resulting in the formation of naphthalene-2,7-diol.
Substitution: Substitution reactions can occur at various positions on the naphthalene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation with bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Naphthalene-2,7-dicarboxylic acid (from oxidation)
Naphthalene-2,7-diol (from reduction)
Various halogenated derivatives (from substitution)
Scientific Research Applications
Methyl 7-methylnaphthalene-2-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in studies related to the metabolism and biodegradation of polycyclic aromatic hydrocarbons (PAHs).
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
Methyl 7-methylnaphthalene-2-carboxylate is similar to other naphthalene derivatives, such as naphthalene-2-carboxylic acid and methylnaphthalene. its unique structural features, such as the presence of both a methoxy and a methyl group, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
Naphthalene-2-carboxylic acid
Methylnaphthalene
Naphthalene-2,7-diol
Naphthalene-2,7-dicarboxylic acid
Properties
CAS No. |
5043-18-5 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 7-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O2/c1-9-3-4-10-5-6-11(13(14)15-2)8-12(10)7-9/h3-8H,1-2H3 |
InChI Key |
VAAJYUAZEXJOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


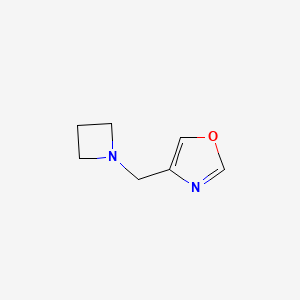
![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)

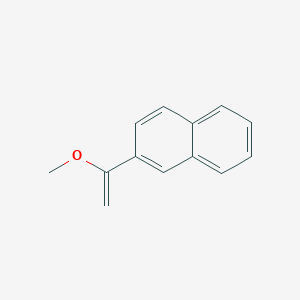
![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B15331906.png)
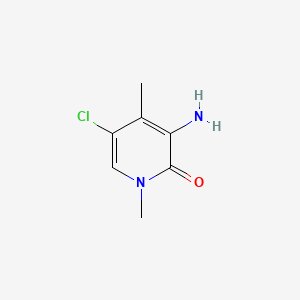
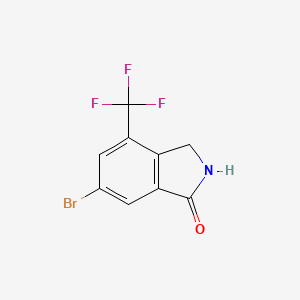
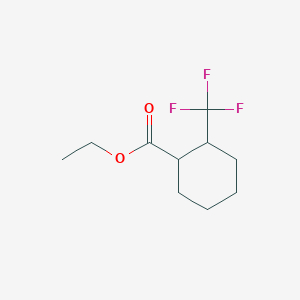
![1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone](/img/structure/B15331920.png)
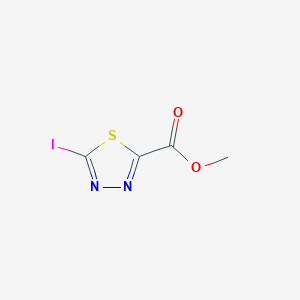
![1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene](/img/structure/B15331943.png)
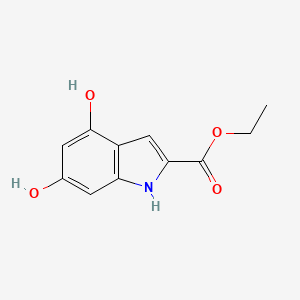
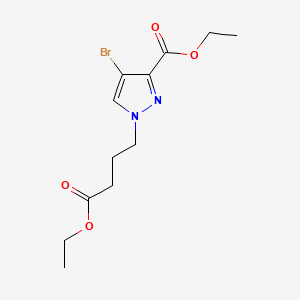
![ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331980.png)
